2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride
Overview
Description
2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
The synthesis of 2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride typically involves the reaction of 4-chloro-3-trifluoromethyl-benzaldehyde with ethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding alcohols or acids.
Scientific Research Applications
2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride can be compared with other similar compounds, such as:
4-Chloro-3-trifluoromethyl-phenylamine: This compound lacks the ethylamine group, which may affect its biological activity and chemical reactivity.
4-Chloro-3-trifluoromethyl-benzaldehyde: This compound is a precursor in the synthesis of this compound and has different chemical properties.
4-Chloro-3-trifluoromethyl-phenylacetic acid: This compound has a carboxylic acid group instead of an amine group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13;/h1-2,5H,3-4,14H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAKNVONJAFJKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C(F)(F)F)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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